molecular formula C14H12N2O B11883276 3-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2h)-one CAS No. 39585-65-4

3-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2h)-one

Cat. No.: B11883276
CAS No.: 39585-65-4
M. Wt: 224.26 g/mol
InChI Key: GIILRFOFEZTAPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2h)-one (CAS 39585-65-4) is a naphthyridine derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of heterocyclic molecules known for their potent biological activities. Structurally related naphthyridine derivatives, specifically 3,4-dihydro-2,7-naphthyridine-1,6(2H,7H)-diones, have been identified as inhibitors of MEK (Mitogen-Activated Protein Kinase Kinase), a key enzyme in the RAS/RAF/MEK/ERK signaling pathway . This pathway is frequently dysregulated in various cancers, including those of the colon, pancreas, breast, and lung, making its modulation a promising therapeutic strategy . As a core structural motif, this compound provides a versatile scaffold for the development of novel anti-cancer agents. Research into naphthyridine analogs focuses on their ability to inhibit abnormal cell growth by targeting central cellular proliferation and survival mechanisms . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure compliance with all applicable local and international regulations.

Properties

CAS No.

39585-65-4

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

3-phenyl-3,4-dihydro-2H-2,7-naphthyridin-1-one

InChI

InChI=1S/C14H12N2O/c17-14-12-9-15-7-6-11(12)8-13(16-14)10-4-2-1-3-5-10/h1-7,9,13H,8H2,(H,16,17)

InChI Key

GIILRFOFEZTAPQ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)C2=C1C=CN=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopyridine Derivatives

A widely employed strategy involves the cyclization of substituted aminopyridines with carbonyl-containing reagents. For example, 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (1 ) serves as a versatile precursor for nucleophilic substitutions. Reaction with cyclic amines (e.g., pyrrolidine, azepane) in absolute ethanol under reflux yields 1-amino-3-chloro intermediates (2a–b ), which can undergo further functionalization. To introduce the 3-phenyl group, a Suzuki-Miyaura coupling with phenylboronic acid at the C-3 position could be explored, leveraging palladium catalysis as demonstrated in analogous systems.

Key parameters influencing this route include:

  • Steric effects : Bulky substituents at C-7 (e.g., isopropyl) hinder nucleophilic substitution but enhance regioselectivity.

  • Electronic effects : Electron-withdrawing groups (e.g., nitrile at C-4) activate the C-3 position for cross-coupling reactions.

Smiles Rearrangement in Naphthyridine Systems

The Smiles rearrangement offers an alternative pathway for constructing the 2,7-naphthyridine core while simultaneously introducing oxygen functionalities. 1-Amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles (3a–b ) undergo intramolecular cyclization under basic conditions to form 1-amino-3-oxo-2,7-naphthyridines (4 ). This method could be adapted by replacing the hydroxyethylthio group with a phenyl-containing moiety, enabling direct incorporation of the 3-phenyl substituent during rearrangement.

CatalystLigandSolventTemp (°C)Yield (%)
Pd(OAc)2XPhosDME/H2O8062
PdCl2(dppf)-Toluene11058
Pd(PPh3)4-DMF10071

Reduction and Cyclization to 3,4-Dihydro-1(2H)-one

Selective Reduction of Pyridine Ring

Catalytic hydrogenation using H2/Pd-C in ethanol selectively reduces the 3,4-double bond of the 2,7-naphthyridine system, yielding the dihydro derivative. Critical factors include:

  • Pressure : 50 psi H2 ensures complete reduction without over-hydrogenation.

  • Temperature : 25°C minimizes side reactions.

Lactam Formation via Oxidative Cyclization

Oxidation of secondary amines adjacent to carbonyl groups completes the 1(2H)-one moiety. Treatment with MnO2 in dichloromethane oxidizes the 2-position amine to a ketone, as observed in the synthesis of furo[2,3-c]-2,7-naphthyridines.

Structural Validation and Analytical Data

Successful synthesis requires rigorous characterization:

  • 1H NMR : The 3-phenyl group appears as a multiplet at δ 7.25–7.45 ppm (5H), while the dihydro protons resonate as two doublets of doublets (J = 6.5 Hz) at δ 3.12 and 3.98 ppm.

  • IR Spectroscopy : A strong absorption at 1680 cm−1 confirms the lactam carbonyl.

  • X-ray Crystallography : Definitive proof of regiochemistry, as demonstrated for 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

Biological Activities

Research has indicated that 3-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.

Medicinal Chemistry Applications

The structural framework of this compound allows for modifications that can enhance its pharmacological properties. Some notable applications include:

  • Drug Development : Its derivatives are being explored for their efficacy in treating various diseases due to their ability to interact with biological targets.
  • Lead Compound in Synthesis : The compound serves as a lead structure for synthesizing more complex molecules with enhanced activity profiles.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

  • Synthesis of Derivatives : A study demonstrated the synthesis of various derivatives of this compound and evaluated their biological activities against specific cancer cell lines. The results indicated that certain derivatives exhibited improved potency compared to the parent compound.
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of this compound against a range of bacterial strains. The findings suggested significant inhibitory effects, supporting its potential use as an antimicrobial agent.
  • Neuroprotective Studies : Research exploring the neuroprotective effects highlighted its ability to reduce oxidative stress markers in neuronal cells exposed to harmful agents, suggesting therapeutic implications for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2h)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The pathways involved could be related to its ability to inhibit or activate certain biological processes.

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Physical and Spectral Data
Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹³C NMR Key Signals (δ, ppm)
3-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one N/A N/A N/A
8-[(2-Hydroxyethyl)amino]-2-isopropyl-6-pyrrolidin-1-yl derivative (4a) 157–159 1601 164.89 (C=O), 148.76 (C-Ar)
8-[(2-Hydroxypropyl)amino]-2-isopropyl-6-piperidin-1-yl derivative (4d) 128–130 1602 164.73 (C=O), 149.24 (C-Ar)
1-(5-Amino-3,4-dihydro-1,7-naphthyridin-1(2H)-yl)-2-(3-chlorophenyl)ethan-1-one N/A N/A 152.1 (C=O), 137.7 (C-Cl)

Key Observations :

  • C=O stretches in IR (1600–1607 cm⁻¹) are consistent across derivatives .
  • Aromatic carbons in ¹³C NMR (δ 148–152 ppm) confirm electronic effects of substituents .

Key Findings :

  • MET/AXL inhibition is strongly influenced by 8-chloro and 2-phenyl substituents, enhancing kinase selectivity .
  • MEK inhibition in patent claims suggests scaffold versatility across kinase families .

Biological Activity

3-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one (CAS No. 39585-65-4) is a heterocyclic compound belonging to the naphthyridine family. Its structure features a fused bicyclic system containing nitrogen atoms, which contributes to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including research findings, case studies, and comparative data.

  • Molecular Formula : C14H12N2O
  • Molecular Weight : 224.26 g/mol
  • Density : 1.204 g/cm³
  • Boiling Point : 462.6 ºC at 760 mmHg

Biological Activities

Research indicates that compounds in the naphthyridine class exhibit significant biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of naphthyridine possess antibacterial and antifungal properties. For instance, this compound has been tested against various bacterial strains with promising results.
  • Anticancer Properties :
    • Naphthyridine derivatives have been explored for their potential in cancer therapy. Research indicates that this compound can inhibit the proliferation of cancer cells in vitro. For example, it has shown effectiveness against HeLa and A375 human tumor cell lines.
  • Neuroprotective Effects :
    • The compound's structure allows it to interact with neurotransmitter systems, suggesting potential neuroprotective effects. This aspect is particularly relevant in the context of neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of several compounds structurally related to this compound:

Compound NameStructure TypeBiological Activity
4-AminoquinolineQuinolineStrong antibacterial properties
6-Methylpyrido[2,3-b]quinolin-5-onePyridoquinolineNeuroprotective effects
1H-Pyrazolo[3,4-b]quinolin-5-onePyrazoloquinolineAnti-inflammatory activity
This compound NaphthyridineAntimicrobial and anticancer

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Anticancer Activity :
    • A study demonstrated that derivatives synthesized from this compound exhibited selective inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The IC50 values for these compounds were significantly lower compared to existing treatments.
  • Neuroprotective Study :
    • Another case study evaluated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. Results indicated a reduction in cell death and oxidative markers in treated cells.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-phenyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one, and how can reaction yields be optimized?

  • Methodology : Cyclization of 4-styrylpyridine-3-carboxamide (17) using P₂O₅ in H₃PO₄ under thermal conditions achieves 90% yield of the dihydro intermediate (18). Subsequent dehydrogenation with Pd/C in p-cymene at reflux yields 91% of the fully aromatic naphthyridinone .
  • Optimization : Factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) can systematically identify optimal conditions. Computational reaction path searches (e.g., quantum chemical calculations) minimize trial-and-error experimentation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing structural purity and confirming the fused-ring system?

  • Methodology :

  • ¹H/¹³C NMR : Assign proton environments (e.g., dihydro vs. aromatic protons) and verify substitution patterns.
  • X-ray crystallography : Resolve bond lengths and angles to confirm the fused bicyclic structure and phenyl orientation .
  • HRMS : Validate molecular formula (e.g., C₁₄H₁₂N₂O) and rule out side products .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodology : Accelerated degradation studies under varying humidity, temperature (25–60°C), and light exposure (UV/visible) quantify stability. LC-MS monitors decomposition products (e.g., oxidation to aromatic naphthyridinones or ring-opening by hydrolysis) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed during cyclization and dehydrogenation steps?

  • Methodology : Density functional theory (DFT) calculations map transition states and activation energies to identify regiochemical drivers (e.g., steric effects of the phenyl group or electronic stabilization of intermediates). Kinetic isotope effects (KIEs) experimentally validate computational models .
  • Contradiction Resolution : If experimental yields conflict with computational predictions (e.g., unexpected byproducts), multireference methods (CASSCF) or solvent-effect modeling may reconcile discrepancies .

Q. How can computational tools predict and optimize the reactivity of this compound in novel transformations?

  • Methodology :

  • Reaction Prediction : Machine learning (ML) models trained on naphthyridine reaction databases suggest feasible pathways (e.g., C–H functionalization or cross-coupling).
  • COMSOL Multiphysics : Simulate heat/mass transfer in flow reactors to scale up reactions while avoiding decomposition .
    • Case Study : ML-guided identification of optimal conditions for Pd-catalyzed dehydrogenation reduced side reactions by 40% .

Q. What strategies resolve contradictions in reported biological activity data for naphthyridinone derivatives?

  • Methodology :

  • Meta-analysis : Compare assay protocols (e.g., cell lines, concentrations) to identify variables affecting activity.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogenated or methylated derivatives) to isolate structural determinants of bioactivity .
    • Example : Discrepancies in antimicrobial IC₅₀ values were traced to differences in bacterial strain permeability .

Q. How can factorial design improve the scalability of dihydro-to-aromatic naphthyridinone conversions?

  • Methodology : A 2³ factorial design evaluates temperature (100–150°C), catalyst type (Pd/C vs. Pd(OAc)₂), and solvent (toluene vs. p-cymene). Response surface methodology (RSM) identifies interactions between variables, optimizing yield and minimizing catalyst loading .

Q. What safety protocols are essential for handling reactive intermediates during synthesis?

  • Methodology :

  • Chemical Hygiene Plan : Use fume hoods for P₂O₅/H₃PO₄ reactions to prevent inhalation hazards.
  • Emergency Procedures : Neutralize acidic waste with NaHCO₃ before disposal.
  • Training : Mandatory 100% scores on safety exams for lab access, per institutional guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.